1-Butylphosphonoylbutane
Overview
Description
1-Butylphosphonoylbutane is an organophosphorus compound characterized by the presence of a phosphonoyl group attached to a butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butylphosphonoylbutane can be synthesized through several methods. One common approach involves the reaction of butylphosphonic dichloride with butane in the presence of a base, such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphonoyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Butylphosphonoylbutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form butylphosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonoyl group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the butyl group with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium alkoxides or Grignard reagents are employed under controlled conditions.
Major Products:
Oxidation: Butylphosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various alkyl or aryl phosphonoylbutane derivatives.
Scientific Research Applications
1-Butylphosphonoylbutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can act as a probe for studying enzyme mechanisms involving phosphorus-containing substrates.
Industry: It is used in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism by which 1-butylphosphonoylbutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphonoyl group can mimic phosphate groups, allowing the compound to inhibit or activate specific biochemical pathways. This mimicry is crucial in enzyme inhibition studies and drug development.
Comparison with Similar Compounds
Butylphosphonic acid: Similar in structure but lacks the butane chain.
Phosphine oxides: Share the phosphonoyl group but differ in the organic substituents.
Alkylphosphonates: Compounds with varying alkyl groups attached to the phosphonoyl group.
Properties
IUPAC Name |
1-butylphosphonoylbutane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19OP/c1-3-5-7-10(9)8-6-4-2/h10H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSILLBGWWDXKNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(=O)CCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19OP | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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